B1192154 ARRY-382

ARRY-382

カタログ番号: B1192154
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R;  cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor this compound binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.

科学的研究の応用

ARRY-382 as a Selective Inhibitor of CSF1R

This compound (PF-07265804) is primarily recognized as a selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). Its combination with pembrolizumab, an immune checkpoint inhibitor, has been evaluated for safety and efficacy in patients with advanced solid tumors. This combination therapy showed a manageable safety profile and limited clinical benefit in this patient group (Johnson et al., 2022).

Clinical Trials and Efficacy

Clinical trials have demonstrated the potential of this compound in treating various cancers. A phase 1b/2 study explored its effectiveness combined with pembrolizumab for advanced solid tumors. The study aimed to determine the maximum tolerated dose and evaluate the combination's activity in select indications (Harb et al., 2017).

Role in Tumor Microenvironment

This compound's role in the tumor microenvironment is significant. Its ability to inhibit CSF1R is thought to affect the recruitment and differentiation of tumor-associated macrophages and osteoclasts. These are critical in promoting disease progression through various mechanisms such as suppressing anti-tumor immune response and promoting angiogenesis (Bendell et al., 2013).

Investigational Use in Cardiomyopathy

ARRY-371797 (PF-07265803), a related compound, has been investigated in patients with dilated cardiomyopathy caused by a faulty LMNA gene. This study observed improvements in functional capacity, heart function, and quality of life in patients treated with ARRY-371797 (Macrae et al., 2023).

Pharmacokinetic Modeling

Physiologically based pharmacokinetic modeling was utilized to inform formulation and clinical development of ARRY-403, a glucokinase activator for diabetes treatment. This modeling approach integrated physicochemical properties, in vitro experiments, and clinical results to guide formulation development and clinical study design (Chung et al., 2015).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ARRY382;  ARRY 382;  ARRY-382.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。